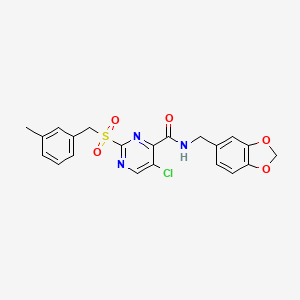
5-chloro-2-(3-methylbenzyl)sulfonyl-N-piperonyl-pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorinated pyrimidine ring, and a methanesulfonyl group attached to a methylphenyl ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the cyclization of catechol with dichloromethane under basic conditions.
Chlorination of Pyrimidine: The pyrimidine ring is chlorinated using thionyl chloride or phosphorus pentachloride.
Sulfonylation: The methanesulfonyl group is introduced by reacting the methylphenyl derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final coupling of the benzodioxole moiety with the chlorinated pyrimidine and the sulfonylated methylphenyl derivative is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: Used as a tool compound to study the effects of enzyme inhibition on cellular processes.
Chemical Biology: Employed in the development of chemical probes to investigate biological pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves the inhibition of specific enzymes and molecular targets. It is known to inhibit kinases involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and survival. The compound may also interact with mitochondrial pathways, affecting cellular energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole moiety.
Sorafenib: Another kinase inhibitor used in cancer treatment.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H18ClN3O5S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O5S/c1-13-3-2-4-15(7-13)11-31(27,28)21-24-10-16(22)19(25-21)20(26)23-9-14-5-6-17-18(8-14)30-12-29-17/h2-8,10H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
HVKFBIGLGBTJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















